Cas no 1900-58-9 (4-tert-Butylcyclohexanone Diethyl Acetal)
4-tert-Butylcyclohexanone Diethyl Acetal Chemical and Physical Properties
Names and Identifiers
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- Cyclohexane,4-(1,1-dimethylethyl)-1,1-diethoxy-
- 4-tert-butyl-1,1-diethoxycyclohexane
- 4-TERT-BUTYLCYCLOHEXANONE DIETHYL ACETAL
- 1,1-diethoxy-4-tert-butylcyclohexanone
- 1.1-Diaethoxy-4-tert.-butylcyclohexan
- 4-(tert-butyl)-1,1-diethoxycyclohexane
- 4-t-Butylcyclohexanondiethylketal
- 4-t-butylcyclohexanone diethyl acetal
- 4-t-Butylcyclohexanone diethyl ketal
- 4-tert.-Butyl-cyclohexan-1-on-diethylketal
- 4-tert.-Butyl-cyclohexanon-diethylketal
- TIMTEC-BB SBB008037
- MFCD00043564
- 1900-58-9
- 4-tert-Butyl-1,1-diethoxycyclohexane #
- AKOS015838854
- FT-0619508
- DTXSID70172465
- Cyclohexane, 4-(1,1-dimethylethyl)-1,1-diethoxy-
- QTSXNUWFLGKEKB-UHFFFAOYSA-N
- 4-tert-Butylcyclohexanone Diethyl Acetal
-
- MDL: MFCD00043564
- Inchi: 1S/C14H28O2/c1-6-15-14(16-7-2)10-8-12(9-11-14)13(3,4)5/h12H,6-11H2,1-5H3
- InChI Key: QTSXNUWFLGKEKB-UHFFFAOYSA-N
- SMILES: O(CC)C1(CCC(CC1)C(C)(C)C)OCC
Computed Properties
- Exact Mass: 228.20900
- Monoisotopic Mass: 228.209
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- Density: 0.89
- Boiling Point: 267.5°C at 760 mmHg
- Flash Point: 78.3°C
- Refractive Index: 1.448
- PSA: 18.46000
- LogP: 3.99200
4-tert-Butylcyclohexanone Diethyl Acetal Customs Data
- HS CODE:2911000000
- Customs Data:
China Customs Code:
2911000000Overview:
2911000000 Acetals and hemiacetals,Whether or not containing other oxygen-containing groups,And its halogenation,sulfonation,Nitration and nitrosation derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2911000000 acetals and hemiacetals, whether or not with other oxygen function, and their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
4-tert-Butylcyclohexanone Diethyl Acetal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B993090-50mg |
4-tert-Butylcyclohexanone Diethyl Acetal |
1900-58-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B993090-100mg |
4-tert-Butylcyclohexanone Diethyl Acetal |
1900-58-9 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B993090-500mg |
4-tert-Butylcyclohexanone Diethyl Acetal |
1900-58-9 | 500mg |
$ 80.00 | 2022-06-06 | ||
| abcr | AB357678-5 g |
4-tert-Butylcyclohexanone diethyl acetal; . |
1900-58-9 | 5 g |
€124.70 | 2023-07-19 | ||
| abcr | AB357678-5g |
4-tert-Butylcyclohexanone diethyl acetal; . |
1900-58-9 | 5g |
€124.70 | 2025-02-20 | ||
| 1PlusChem | 1P002EPI-5g |
Cyclohexane, 4-(1,1-dimethylethyl)-1,1-diethoxy- |
1900-58-9 | 5g |
$102.00 | 2024-06-17 | ||
| A2B Chem LLC | AB11574-5g |
Cyclohexane, 4-(1,1-dimethylethyl)-1,1-diethoxy- |
1900-58-9 | 5g |
$95.00 | 2024-04-20 |
4-tert-Butylcyclohexanone Diethyl Acetal Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 4-tert-Butylcyclohexanone Diethyl Acetal
4-Tert-Butylcyclohexanone Diethyl Acetal: A Comprehensive Overview
4-Tert-butylcyclohexanone diethyl acetal, also known by its CAS number 1900-58-9, is a versatile organic compound with significant applications in various industries. This compound is a derivative of cyclohexanone, a six-membered cyclic ketone, which has been extensively studied for its role in organic synthesis and as a precursor for numerous valuable chemicals. The presence of the tert-butyl group at the 4-position of the cyclohexanone ring imparts unique electronic and steric properties, making it an attractive substrate for further chemical modifications.
The diethyl acetal functionality in 4-tert-butylcyclohexanone diethyl acetal serves as a protective group for the ketone moiety, which is particularly useful in organic synthesis. This protection allows for the manipulation of other functional groups within the molecule without interference from the ketone. The compound has been widely employed in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals. Recent advancements in asymmetric catalysis have further expanded its utility in enantioselective syntheses, where precise control over stereochemistry is paramount.
From a structural standpoint, 4-tert-butylcyclohexanone diethyl acetal exhibits a rigid cyclohexane ring system with a bulky tert-butyl substituent. This structure contributes to its stability and reactivity under various reaction conditions. The molecule's steric hindrance can influence reaction pathways, making it an ideal candidate for studying steric effects in organic chemistry. For instance, recent studies have explored its role in organocatalytic reactions, where its bulky substituents can enhance enantioselectivity by limiting access to certain reactive sites.
The synthesis of 4-tert-butylcyclohexanone diethyl acetal typically involves the protection of 4-tert-butylcyclohexanone using ethyl acetate under acidic conditions. This straightforward procedure ensures high yields and purity, making it accessible for large-scale production. The compound's stability under standard storage conditions further enhances its practicality for industrial applications.
In terms of applications, 4-tert-butylcyclohexanone diethyl acetal has found significant use in the fragrance and flavor industries as a precursor to complex cyclic ketones with pleasant aroma profiles. Its ability to undergo various transformations, such as oxidation and reduction reactions, enables the synthesis of diverse derivatives with tailored properties. Recent research has also highlighted its potential as a building block for bioactive compounds, including those with anti-inflammatory and antimicrobial activities.
The compound's role in materials science is another area gaining traction. Its rigid structure and functional groups make it suitable for polymerization studies and the development of novel materials with specific mechanical or thermal properties. For example, recent investigations have explored its use in forming copolymers with enhanced durability and resistance to environmental factors.
In conclusion, 4-tert-butylcyclohexanone diethyl acetal stands out as a multifaceted compound with applications spanning organic synthesis, pharmaceuticals, fragrances, and materials science. Its unique structural features and reactivity continue to drive innovative research across these fields. As scientific advancements unfold, this compound is poised to play an even more critical role in the development of novel chemical entities and materials.
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